(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine
Description
(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine is a morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with stereospecific substitutions: a methyl group at the 2-position and a trifluoromethyl (CF₃) group at the 6-position. Its molecular formula is C₆H₁₀F₃NO, with a molar mass of 169.14 g/mol . The stereochemistry (2S,6R) distinguishes it from other isomers, such as the (2S,6S) configuration reported in .
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
BPVZRPRBZRIGRK-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C(F)(F)F |
Canonical SMILES |
CC1CNCC(O1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylmorpholine and trifluoromethylating agents.
Reaction Conditions:
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced morpholine derivatives.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature and functional groups make it a candidate for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Based Analogues
Trisubstituted Pyrimidine-Morpholine Derivatives
Compounds like CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) and CID891729 (4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) share the trifluoromethyl group and morpholine ring with the target compound but incorporate a pyrimidine core. These derivatives exhibit high EP2 receptor potentiation (Table 1), with fold shifts in PGE₂ EC₅₀ values comparable to hit compounds in EP2 modulation studies. Replacement of the morpholine ring with piperidine (e.g., CID3239428 ) significantly reduces activity, highlighting the critical role of the morpholine oxygen in receptor binding .
Table 1: EP2 Potentiation of Morpholine vs. Piperidine Derivatives
| Compound | Core Structure | Fold Shift in PGE₂ EC₅₀ | Reference |
|---|---|---|---|
| CID2992168 | Morpholine-pyrimidine | 12.5 | |
| CID3239428 | Piperidine-pyrimidine | 3.2 | |
| CID891729 | Morpholine-pyrimidine | 10.8 |
Morpholine Derivatives with Varied Substituents
The discontinued compound 2-methyl-6-(trifluoromethyl)morpholine () is structurally identical to the target compound but lacks stereochemical specification. In contrast, rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride () demonstrates the impact of additional heterocyclic substituents, though its biological relevance remains uncharacterized in the evidence.
Non-Morpholine Analogues
Piperidine Derivatives
(2S,3R,6R)-2-Methyl-6-(9-phenylnonyl)piperidin-3-ol () replaces the morpholine oxygen with a hydroxylated piperidine ring and includes a long alkyl chain. This compound exhibits cytotoxicity against multiple cancer cell lines (IC₅₀ < 10 μM), underscoring the importance of hydrophobic side chains in bioactivity. However, the absence of a CF₃ group limits direct comparability to the target compound .
Aprepitant-Related Compounds
Aprepitant derivatives () with trifluoromethylphenyl and morpholine moieties (e.g., (R,R,R)-Aprepitant ) emphasize the pharmacological significance of stereochemistry. For example, the (R,R,R) configuration in aprepitant analogs correlates with neurokinin-1 receptor antagonism, suggesting that the (2S,6R) configuration in the target compound may similarly influence target selectivity .
Key Structural and Functional Insights
piperidine analogs .
Trifluoromethyl Group : The CF₃ group improves lipophilicity and metabolic stability, a feature shared with pyrimidine-morpholine derivatives (e.g., CID891729) .
Stereochemical Impact : While the (2S,6R) configuration of the target compound is unique, stereoisomerism in related compounds (e.g., aprepitant) significantly affects biological activity, implying similar sensitivity in the target molecule .
Biological Activity
(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula CHFN and a molecular weight of 205.61 g/mol. The presence of a trifluoromethyl group at the 6-position enhances its electrophilicity and nucleophilicity, which are critical for its biological interactions. The morpholine ring structure contributes to its solubility and permeability characteristics, making it suitable for pharmaceutical applications .
Biological Activity
Research indicates that (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine exhibits significant biological activities, particularly as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2). This property is crucial for developing therapeutics aimed at treating neurological disorders such as anxiety and schizophrenia.
Table 1: Biological Activity Overview
| Biological Activity | Mechanism of Action | Therapeutic Implications |
|---|---|---|
| Negative Allosteric Modulation | Binds to mGluR2, altering receptor activity | Potential treatment for neurological disorders |
| Antiparasitic Activity | Modulates metabolic pathways in parasites | Possible use in antiparasitic drug development |
Synthesis Methods
The synthesis of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine can be achieved through various methods, including:
- Alkylation Reactions : Using appropriate alkyl halides to introduce the trifluoromethyl group.
- Cyclization Processes : Formation of the morpholine ring from precursors containing nitrogen functionalities.
These methods allow for high yields and purity of the desired compound, facilitating further biological evaluations .
Case Studies and Research Findings
In recent studies, (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine has shown promise in several areas:
- Neurological Research : A study highlighted its role in modulating mGluR2 activity, suggesting potential applications in treating conditions like depression and anxiety disorders. The compound's selectivity and potency make it an attractive candidate for further pharmacological studies.
- Antiparasitic Activity : Investigations into its effects on parasites indicated that modifications to its structure could enhance efficacy against specific pathogens. The balance between lipophilicity and polarity was found to be crucial for metabolic stability and activity against parasites .
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| 2-Methylmorpholine | Lacks trifluoromethyl group | Limited biological activity | No enhanced receptor modulation |
| 4-Trifluoromethylmorpholine | Trifluoromethyl at position 4 | Higher reactivity than 6-substituted variants | Different receptor interaction profile |
| (S)-Aprepitant | Multiple fluorinated groups | Antiemetic properties | Used in cancer therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
